An In-depth Technical Guide to 2-Bromo-3-chloro-5-nitropyridine: A Key Intermediate for Research and Development
An In-depth Technical Guide to 2-Bromo-3-chloro-5-nitropyridine: A Key Intermediate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-nitropyridine, identified by the CAS number 22353-41-9 , is a halogenated nitro-substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique arrangement of bromo, chloro, and nitro functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research.[2]
Chemical and Physical Properties
2-Bromo-3-chloro-5-nitropyridine is a solid at room temperature.[3] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 22353-41-9 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Melting Point | 62 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | [4] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethylformamide. |
Note: Some variations in reported melting and boiling points exist in commercial listings.
Synthesis of 2-Bromo-3-chloro-5-nitropyridine
A general representation of a potential synthetic pathway is illustrated below. The choice of starting material and the sequence of reactions are crucial for directing the substituents to the desired positions on the pyridine ring.
Caption: Generalized synthetic workflow for 2-Bromo-3-chloro-5-nitropyridine.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of 2-Bromo-3-chloro-5-nitropyridine. While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis of its expected spectral features can be provided based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to the electronegative substituents appearing at lower field.
Mass Spectrometry (MS): The mass spectrum of 2-Bromo-3-chloro-5-nitropyridine would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group, the halogen atoms, and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Br, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching frequencies.
Reactivity and Applications in Synthesis
The reactivity of 2-Bromo-3-chloro-5-nitropyridine is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine and chlorine atoms can act as leaving groups in such reactions, allowing for the introduction of a variety of nucleophiles.[6]
This reactivity makes 2-Bromo-3-chloro-5-nitropyridine a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[7] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the construction of diverse molecular scaffolds.[4]
A key application of halogenated nitropyridines is in the construction of heterocyclic systems that form the core of many biologically active compounds. For example, they can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel drug candidates.
Caption: Key reaction pathways involving 2-Bromo-3-chloro-5-nitropyridine.
Safety and Handling
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-3-chloro-5-nitropyridine is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in the laboratory. As research in these areas continues to advance, the demand for such specialized intermediates is likely to grow, further solidifying the importance of 2-Bromo-3-chloro-5-nitropyridine in the development of new and innovative chemical entities.
References
- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Guidechem. Accessed January 4, 2026.
- 2-Bromo-5-chloro-3-nitropyridine - SpectraBase. SpectraBase. Accessed January 4, 2026.
- 22353-41-9|2-Bromo-3-chloro-5-nitropyridine|BLD Pharm. BLD Pharm. Accessed January 4, 2026.
- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. August 14, 2023.
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Accessed January 4, 2026.
- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem. Guidechem. Accessed January 4, 2026.
- 2-Bromo-5-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- 2-bromo-5-chloro-3-nitropyridine | Sigma-Aldrich. Sigma-Aldrich. Accessed January 4, 2026.
- 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed January 4, 2026.
- Procuring Essential Intermediates: Your Guide to Sourcing 2-Bromo-3-chloro-5-nitropyridine. Pipzine Chemicals. Accessed January 4, 2026.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. Chem-Impex. Accessed January 4, 2026.
- A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide. Benchchem. Accessed January 4, 2026.
- 2-Bromo-3-chloro-5-nitropyridine - High purity | EN - Georganics. Georganics. Accessed January 4, 2026.
- 2-Bromo-3-chloro-5-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals. Accessed January 4, 2026.
Sources
- 1. 2-Bromo-3-chloro-5-nitropyridine - High purity | EN [georganics.sk]
- 2. spectrabase.com [spectrabase.com]
- 3. 22353-41-9|2-Bromo-3-chloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 4. innospk.com [innospk.com]
- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
